Ritobegron - 255734-04-4

Ritobegron

Catalog Number: EVT-281055
CAS Number: 255734-04-4
Molecular Formula: C21H27NO5
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ritobegron is under investigation in clinical trial NCT02256735 (Study to Investigate the Effect of KUC 7483 CL on the QT/QTc Interval of the ECG in Comparison to Placebo and Moxifloxacin in Healthy Male and Female Volunteers).
Source and Classification

Ritobegron, also known by its developmental code KUC-7483, is synthesized from commercially available starting materials. It falls under the category of beta-3 adrenergic receptor agonists, which are utilized in managing urinary disorders such as overactive bladder syndrome. The compound was developed by Kissei Pharmaceutical Co., Ltd., and has undergone various clinical trials to assess its efficacy and safety profile .

Synthesis Analysis

Synthetic Routes

The synthesis of Ritobegron involves several steps that include condensation and cyclization reactions. The process typically starts with easily accessible precursors, which undergo transformations under controlled conditions to yield the final product. Key parameters include:

  • Organic Solvents: Used to dissolve reactants and facilitate reactions.
  • Catalysts: Employed to enhance reaction rates and selectivity.
  • Temperature Control: Critical for maintaining optimal reaction conditions and achieving high yields.

Industrial Production

In industrial settings, the synthesis is optimized for efficiency, often utilizing continuous flow reactors and automated systems. Advanced purification techniques such as chromatography and crystallization are employed to ensure that the final product meets pharmaceutical standards .

Molecular Structure Analysis

Ritobegron's molecular structure can be described as follows:

  • Chemical Formula: C18_{18}H24_{24}N2_{2}O2_{2}
  • Molecular Weight: Approximately 300.4 g/mol

The structure features a core backbone typical of beta-adrenergic agonists, including an arylethanolamine moiety linked to various functional groups that enhance receptor selectivity. The presence of polar and ionizable functionalities contributes to its pharmacological activity .

Structural Characteristics

The compound exhibits a three-dimensional conformation that allows for effective binding to beta-3 adrenergic receptors, facilitating its agonistic effects. The spatial arrangement of functional groups plays a crucial role in its interaction with the receptor, influencing both potency and selectivity.

Chemical Reactions Analysis

Ritobegron participates in several chemical reactions typical of organic compounds:

Types of Reactions

  1. Oxidation: Involves the addition of oxygen or removal of hydrogen, often using agents like potassium permanganate.
  2. Reduction: Involves the addition of hydrogen or removal of oxygen, typically employing lithium aluminum hydride.
  3. Substitution: Functional groups can be replaced through reactions with halogens or nucleophiles under controlled conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride under anhydrous conditions.
  • Substitution Conditions: Controlled temperatures in suitable solvents are essential for successful reactions .
Mechanism of Action

Ritobegron exerts its therapeutic effects by selectively binding to beta-3 adrenergic receptors located primarily in the bladder and adipose tissue. Upon binding:

  1. Activation of Receptors: This leads to an increase in cyclic adenosine monophosphate (cAMP) levels.
  2. Muscle Relaxation: The elevation in cAMP results in relaxation of the detrusor muscle in the bladder, thereby alleviating symptoms associated with overactive bladder syndrome.

The high selectivity for beta-3 receptors minimizes off-target effects, reducing the likelihood of adverse reactions commonly associated with non-selective adrenergic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Ritobegron is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The compound has specific ionization characteristics that affect its solubility and absorption profile.

These properties are critical for formulating effective pharmaceutical preparations .

Applications

Ritobegron has several scientific applications:

  1. Pharmaceutical Development: Primarily investigated for treating overactive bladder syndrome, providing a therapeutic alternative to anticholinergic medications.
  2. Research Tool: Used as a model compound for studying beta-3 adrenergic receptor interactions and signaling pathways.
  3. Clinical Trials: Ongoing studies aim to further evaluate its efficacy, safety, and potential applications in other medical conditions related to adrenergic signaling .
Pharmacological Mechanisms of β3-Adrenoceptor Targeting

Molecular Basis of β3-Adrenoceptor Agonism

Receptor Binding Specificity and Selectivity Profiles

Ritobegron (KUC-7483) exhibits high selectivity for human β3-adrenoceptors (β3-AR) over β1- and β2-subtypes. In transfected Chinese Hamster Ovary (CHO) cells expressing human β-AR subtypes, ritobegron's active metabolite (KUC-7322) demonstrated a 301-fold higher selectivity for β3-AR (EC₅₀ = 73 nM) compared to β1-AR (EC₅₀ = 22,000 nM) and 32-fold higher selectivity versus β2-AR (EC₅₀ = 2,300 nM) [4] [5]. This contrasts with other β3-agonists like mirabegron, which shows lower absolute potency at β3-AR but superior selectivity ratios (>1,000-fold vs. β1/β2) due to minimal efficacy at non-target receptors [5]. Ritobegron's binding affinity stems from its structural optimization for the human β3-AR orthosteric site, enabling potent activation while limiting off-target interactions.

Table 1: Selectivity Profile of β3-Adrenoceptor Agonists in Human Transfected Cells

Compoundβ3-AR EC₅₀ (nM)β1-AR Selectivity Ratioβ2-AR Selectivity Ratio
Ritobegron (KUC-7322)73301-fold32-fold
Mirabegron1.5–22>1,000-fold>1,000-fold
Solabegron3.98–6.9316–1,000-fold316–1,000-fold

Data derived from competition radioligand binding and cAMP accumulation assays [4] [5].

cAMP-Mediated Signaling Pathways in Detrusor Relaxation

Activation of β3-AR by ritobegron triggers Gs-protein-coupled adenylate cyclase stimulation, elevating intracellular cyclic adenosine monophosphate (cAMP) in detrusor smooth muscle cells. In isolated rat bladder strips, ritobegron induced concentration-dependent relaxation (EC₅₀ = 77 nM) with 97% maximal efficacy, correlating with cAMP accumulation [4]. This pathway activates protein kinase A (PKA), which phosphorylates downstream targets to reduce cytosolic calcium influx and inhibit myosin light chain kinase, ultimately decreasing bladder contractility. Ritobegron’s efficacy persists across species, showing comparable potency in human, rat, and monkey detrusor tissues despite interspecies variability in β3-AR expression density [5]. Notably, in vivo rat studies confirmed ritobegron’s functional correlate: dose-dependent intravesical pressure reduction (ED₅₀ = 0.4 mg/kg i.v.) without significant heart rate or mean blood pressure changes, underscoring its bladder-specific cAMP modulation [4].

Table 2: Functional Effects of Ritobegron in Experimental Models

ModelParameterRitobegron EffectCardiovascular Impact
Isolated Rat BladderRelaxation EC₅₀77 nMN/A
Anesthetized RatsIntravesical Pressure ED₅₀ (i.v.)0.4 mg/kgNone (HR); Mild (BP)
CHO Cells (hβ3-AR)cAMP Accumulation EC₅₀73 nMN/A

HR = Heart rate; BP = Blood pressure [4] [5].

Antagonism Studies with SR58894A in Isolated Tissue Models

The β3-AR specificity of ritobegron was validated using the selective antagonist SR58894A in isolated tissue preparations. In rat bladder strips, SR58894A (1 μM) induced a parallel rightward shift in ritobegron’s concentration-response curve, yielding a pK_B value of 6.43 without suppressing maximal relaxation [4]. This surmountable antagonism confirms competitive binding at β3-AR sites. The antagonist’s effects were organ-specific: SR58894A did not alter ritobegron’s weak activity in rat atria (β1-AR dominant) or uterus (β2-AR dominant), reinforcing ritobegron’s primary reliance on β3-AR for detrusor relaxation. In vivo, pretreatment with SR58894A abolished ritobegron-induced intravesical pressure reductions in anesthetized rats, establishing functional correlation between receptor blockade and pharmacological response [4]. These findings collectively demonstrate that ritobegron’s efficacy is intrinsically linked to β3-AR activation, with negligible compensatory signaling through β1/β2 pathways.

Properties

CAS Number

255734-04-4

Product Name

Ritobegron

IUPAC Name

2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid

Molecular Formula

C21H27NO5

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C21H27NO5/c1-13-11-19(27-12-20(24)25)14(2)10-17(13)8-9-22-15(3)21(26)16-4-6-18(23)7-5-16/h4-7,10-11,15,21-23,26H,8-9,12H2,1-3H3,(H,24,25)/t15-,21-/m0/s1

InChI Key

VMMYRRFPMAGXNP-BTYIYWSLSA-N

SMILES

CC1=CC(=C(C=C1OCC(=O)O)C)CCNC(C)C(C2=CC=C(C=C2)O)O

Solubility

Soluble in DMSO

Synonyms

2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)-2,5-dimethylphenyloxy)acetic acid
KUC-7322
ritobegron

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)O)C)CCNC(C)C(C2=CC=C(C=C2)O)O

Isomeric SMILES

CC1=CC(=C(C=C1OCC(=O)O)C)CCN[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.